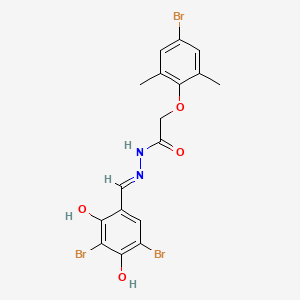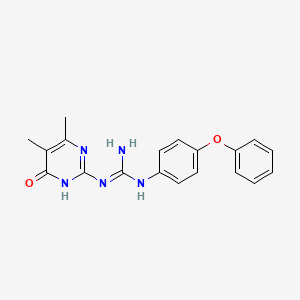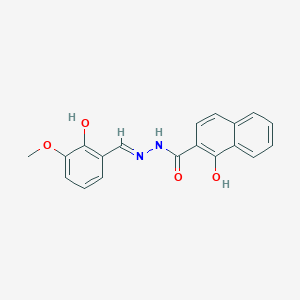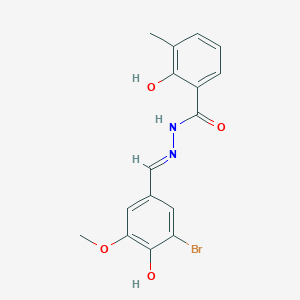![molecular formula C19H23N5O B3729811 2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B3729811.png)
2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone
Descripción general
Descripción
2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone, also known as EPM-706, is a synthetic compound that has shown promising results in scientific research for its potential use as an anticancer agent. This compound belongs to the class of pyrimidinone derivatives and is known for its ability to inhibit the growth of cancer cells.
Mecanismo De Acción
The exact mechanism of action of 2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone is not fully understood. However, it is believed that this compound exerts its anticancer effects by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs), which are known to play a critical role in the regulation of cell cycle progression and gene expression.
Biochemical and Physiological Effects:
2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to induce apoptosis, inhibit angiogenesis, and suppress the expression of various oncogenes. 2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone has also been shown to inhibit the activity of CDKs and HDACs, which are known to play a critical role in the regulation of cell cycle progression and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone in lab experiments is its high potency and selectivity for cancer cells. This compound has been shown to be effective against a wide range of cancer types, and it has a low toxicity profile. However, one of the limitations of using 2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone. One of the main areas of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of new formulations of 2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone that can improve its solubility and bioavailability. Additionally, there is a need for further preclinical and clinical studies to evaluate the efficacy and safety of this compound in the treatment of cancer.
Aplicaciones Científicas De Investigación
2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone has been extensively studied for its potential use as an anticancer agent. Several preclinical studies have shown that this compound is effective against a wide range of cancer types, including lung cancer, breast cancer, and colon cancer. 2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of various oncogenes.
Propiedades
IUPAC Name |
2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-4-methyl-5-propyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-5-7-14-11(3)20-19(23-17(14)25)24-18-21-12(4)15-10-13(6-2)8-9-16(15)22-18/h8-10H,5-7H2,1-4H3,(H2,20,21,22,23,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFCZFSUMUXVLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)NC2=NC(=C3C=C(C=CC3=N2)CC)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-propylpyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-[4,8-bis(hydroxyimino)[1,2,3]triazolo[4,5-f][1,2,3]benzotriazole-2,6(4H,8H)-diyl]bis(2,2,2-trifluoroacetamide)](/img/structure/B3729732.png)


![2-allyl-6-{[(3-methyl-2-pyridinyl)imino]methyl}phenol](/img/structure/B3729744.png)

![4-methyl-3-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3729759.png)

![5-allyl-2-[4-(3-chlorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B3729790.png)
![6-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4(3H)-pyrimidinone](/img/structure/B3729797.png)

![4-isobutyl-N'-[(2-methyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide](/img/structure/B3729825.png)


